![molecular formula C13H16FNO3 B2479124 tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate CAS No. 877319-43-2](/img/structure/B2479124.png)

tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

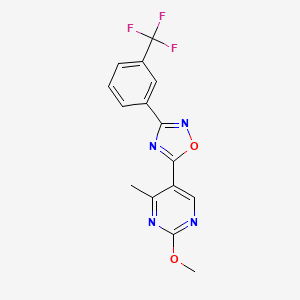

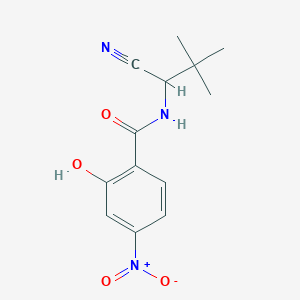

“tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate” is a chemical compound with the CAS Number: 877319-43-2 . It has a molecular weight of 253.27 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl 2- (4-fluorophenyl)-2-oxoethylcarbamate” and its Inchi Code is "1S/C13H16FNO3/c1-13 (2,3)18-12 (17)15-8-11 (16)9-4-6-10 (14)7-5-9/h4-7H,8H2,1-3H3, (H,15,17)" .Physical and Chemical Properties Analysis

This compound has a melting point of 92-94 degrees Celsius . It is a powder at room temperature .Scientific Research Applications

Intermediate in Synthesis

Tert-butyl carbamates serve as intermediates in synthesizing various biologically active compounds. A rapid synthetic method was established for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for compounds such as omisertinib (AZD9291), with the structures confirmed by MS and 1HNMR, showing a total yield of 81% over three steps (Zhao, Guo, Lan, & Xu, 2017).

Crystal Structure Analysis

The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been examined for its significance as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The study confirms the relative substitution of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).

Asymmetric Synthesis

The synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction was highlighted, emphasizing the importance of tert-butyl carbamates in chiral amino carbonyl compounds' synthesis and the related purification and waste disposal processes (Yang, Pan, & List, 2009).

X-ray Diffraction Studies and Biological Evaluation

X-ray diffraction studies and biological evaluation have been conducted on tert-butyl carbamate derivatives. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by various spectroscopic evidences and single crystal XRD data. Despite exhibiting poor antibacterial activity, it demonstrated moderate anthelmintic activity, showcasing its potential in biological applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Reactivity and Synthesis

The reactivity of tert-butyl carbamates has been explored, showing that they can serve as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound contains a carbamate group, which is often involved in hydrogen bonding interactions with biological targets . The presence of a fluorophenyl group could also suggest potential interactions with aromatic amino acids in protein targets .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been involved in various biochemical pathways, including those related to cell signaling, enzymatic reactions, and metabolic processes .

Pharmacokinetics

The presence of the tert-butyl group could potentially influence the compound’s lipophilicity, which in turn could affect its absorption and distribution . The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of experimental data. Based on its chemical structure, it could potentially interact with various cellular targets and induce a range of biological responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state and therefore its interactions with biological targets . Similarly, high temperatures could increase the compound’s rate of degradation, potentially reducing its efficacy .

Properties

IUPAC Name |

tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNLFZLNAMDWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877319-43-2 |

Source

|

| Record name | tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2479050.png)

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2479051.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)

![N-[4-(difluoromethoxy)phenyl]-4-methylpiperazine-1-carbothioamide](/img/structure/B2479060.png)

![3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2479062.png)

![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)

![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)